molecular formula C25H17F2N3O2 B2999177 5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866345-07-5

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Katalognummer: B2999177
CAS-Nummer: 866345-07-5
Molekulargewicht: 429.427
InChI-Schlüssel: XYTGJFHVIVCVSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17F2N3O2 and its molecular weight is 429.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazoloquinoline core and fluorinated aromatic substituents. Its molecular formula is C20H18F2N4O2C_{20}H_{18}F_2N_4O_2, and it possesses unique physicochemical properties that may influence its biological activity.

Structure

  • Core Structure : Pyrazolo[4,3-c]quinoline
  • Substituents :
    • 2-Fluorobenzyl group
    • 4-Fluorophenyl group
  • Functional Groups : Dioxin moiety

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
  • In Vitro Studies : In assays involving human cancer cell lines, IC50 values were reported in the low micromolar range, suggesting potent activity against tumor growth.

Neuropharmacological Effects

There is emerging evidence that this compound may also possess neuroprotective properties:

  • Neuroprotection : Preliminary studies suggest that the compound can protect neuronal cells from oxidative stress-induced damage.
  • Behavioral Studies : In animal models, the administration of this compound has been linked to improved cognitive function and reduced anxiety-like behaviors.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Metabolism : It is primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
  • Excretion : Renal excretion is the primary route for elimination.

Case Study 1: Cancer Treatment

A study conducted on xenograft models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Case Study 2: Neuroprotection

In a rodent model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved behavioral outcomes in memory tests. These findings suggest potential applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityEffectMechanismReference
AnticancerInhibition of cell proliferationApoptosis induction
NeuroprotectionReduced oxidative stressAntioxidant activity
Cognitive enhancementImproved memory performanceNeuroprotective effects

Eigenschaften

IUPAC Name

14-(4-fluorophenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2/c26-17-7-5-15(6-8-17)24-19-14-30(13-16-3-1-2-4-20(16)27)21-12-23-22(31-9-10-32-23)11-18(21)25(19)29-28-24/h1-8,11-12,14H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTGJFHVIVCVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.